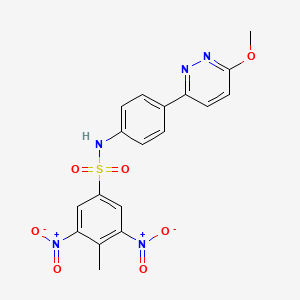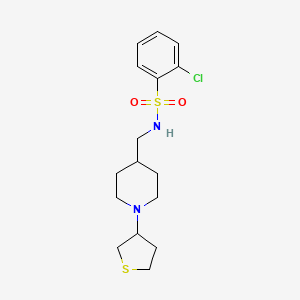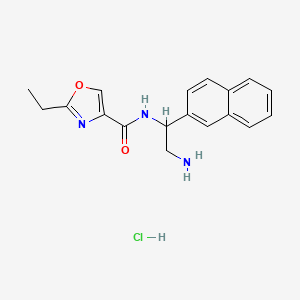
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(m-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of amides and is commonly referred to as DT-010.
Wirkmechanismus
DT-010 exerts its pharmacological effects through multiple mechanisms of action. It has been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DT-010 also exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. Additionally, DT-010 has been found to modulate the expression of various genes involved in inflammation and cell death.
Biochemical and Physiological Effects:
DT-010 has been found to possess significant biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. DT-010 has also been found to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and kidney. Additionally, DT-010 has been found to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
DT-010 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods without degradation. However, DT-010 has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its complex synthesis method requires expertise in organic chemistry.
Zukünftige Richtungen
DT-010 has significant potential for future research. Some of the future directions for research include:
1. Investigating the potential use of DT-010 in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis.
2. Studying the effects of DT-010 on the gut microbiome and its potential use in the treatment of gastrointestinal diseases.
3. Investigating the potential use of DT-010 in the treatment of metabolic disorders such as obesity and metabolic syndrome.
4. Studying the effects of DT-010 on the immune system and its potential use in the treatment of autoimmune diseases.
5. Investigating the potential use of DT-010 as a dietary supplement for its antioxidant and anti-inflammatory effects.
Conclusion:
DT-010 is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It possesses significant antioxidant, anti-inflammatory, and neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases, cancer, diabetes, and cardiovascular diseases. DT-010 has several advantages for lab experiments, but its complex synthesis method and relatively high cost are some of its limitations. Future research directions include investigating the potential use of DT-010 in the treatment of other diseases and studying its effects on the immune system and the gut microbiome.
Synthesemethoden
DT-010 is synthesized through a multistep process that involves the reaction of 2,3-dihydrothiophene-3-one with m-toluidine in the presence of trifluoroacetic anhydride. The resulting product is then treated with hydrogen peroxide to obtain DT-010. The synthesis method of DT-010 is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
DT-010 has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant antioxidant, anti-inflammatory, and neuroprotective properties. DT-010 has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been investigated for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3S/c1-9-3-2-4-10(7-9)17(12(18)13(14,15)16)11-5-6-21(19,20)8-11/h2-7,11H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRRZBFZWCDFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Chlorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-4-oxobutanamide](/img/structure/B2961404.png)


![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2961411.png)
![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2961412.png)

![2-(2-Chloropropanoyl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B2961414.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2961418.png)

![4-[4-(4-Fluorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2961423.png)
![Methyl 1-cyanospiro[2.4]heptane-1-carboxylate](/img/structure/B2961424.png)

